2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANOCCTBSTANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol.
- Add glyoxylic acid to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : Hypothesized as C₉H₈O₅, based on analogs like 2-(4-methoxyphenyl)-2-oxoacetic acid (C₉H₈O₄, ) with an additional hydroxyl group.
- Functional Groups : Hydroxyl (electron-donating), methoxy (electron-donating), and oxoacetic acid (electron-withdrawing).
- Synthetic Relevance : Similar compounds are intermediates in pharmaceuticals (e.g., saxagliptin precursor in ) and heterocyclic synthesis ().
Comparison with Structural Analogs
Substituent Effects on Acidity and Reactivity
The acidity of the oxoacetic acid group is influenced by substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the conjugate base, while electron-donating groups (EDGs) reduce it.
Insights :
- The target compound’s 2-OH group may engage in intramolecular hydrogen bonding with the oxoacetic acid, slightly enhancing acidity compared to 4-methoxy derivatives .
- Fluorinated analogs () exhibit stronger acidity due to EWGs, making them more reactive in electrophilic substitutions or decarboxylation ().
Implications for Target Compound :
Challenges for Target Compound :
- Simultaneous introduction of 2-OH and 4-OCH₃ may require protective group strategies to avoid side reactions.
Biological Activity
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and methoxy substituent on the phenyl ring, contributing to its potential therapeutic effects. Research indicates that this compound may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C10H10O4
- Molecular Weight : 198.18 g/mol
- IUPAC Name : 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid
The biological activity of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid is largely attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:
- Antioxidant Activity : The hydroxyl and methoxy groups enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which can contribute to its anti-inflammatory properties.
- Antimicrobial Action : Studies have suggested that this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.
Antimicrobial Activity
Research has demonstrated that 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid exhibits significant antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.
Case Study :
In a study involving human breast cancer cell lines (MCF-7), treatment with 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid resulted in a significant reduction of cell viability (IC50 = 25 µM) compared to untreated controls, highlighting its potential as a chemotherapeutic agent .
In Vivo Studies
Animal models have been utilized to assess the efficacy of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid in vivo. In a murine model of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound Treated | 80 ± 5 | 90 ± 10 |
These findings suggest that the compound may be effective in reducing inflammation and could be further explored for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of substituted phenyl precursors with oxoacetic acid derivatives. For example, analogous compounds are synthesized via reactions between substituted hydrazines and 2-oxoacetic acid under controlled pH and temperature (e.g., 0–5°C for electrophilic substitution) . Oxidation of intermediates using potassium permanganate or catalytic methods can introduce the oxo group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 or 2:1 equivalents of reactants) and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the molecular structure and tautomeric forms of this compound?
- Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for hydroxy/methoxy-substituted phenyl) and carbonyl signals (δ 170–180 ppm for oxoacetic acid). Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups may downfield-shift the OH proton .
- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm functional groups. Tautomeric equilibria (keto-enol) can be inferred from splitting patterns in NMR or IR band shifts .
- HSQC/HMBC: Correlate protons and carbons to resolve ambiguous assignments, particularly for overlapping aromatic signals .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Stability is influenced by light, temperature, and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group . Degradation products (e.g., quinones from autoxidation) can be monitored via HPLC with UV detection (λ = 254–280 nm) . Pre-purge solvents with chelating agents (e.g., EDTA) to minimize metal-catalyzed decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer: Contradictions in NMR/IR data often arise from tautomerism, impurities, or solvation effects. Strategies include:
- Variable Temperature NMR: Monitor tautomeric shifts by acquiring spectra at 25°C and –40°C .
- HPLC-MS: Identify impurities with m/z matching byproducts (e.g., dimerization or hydrolysis products) .
- Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) to validate proposed structures .
Q. What reaction mechanisms explain the electrophilic reactivity of the oxoacetic acid moiety in cross-coupling reactions?
- Methodological Answer: The α-keto group acts as an electrophile due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., amination or alkylation). Mechanistic studies using isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) can track bond formation . For example, in decarboxylative couplings, the oxo group stabilizes transition states via resonance, as shown in electrochemical synthesis of heterocycles .
Q. How does the hydroxy-methoxy substitution pattern influence biological activity in enzyme inhibition assays?
- Methodological Answer: The 2-hydroxy-4-methoxy groups enhance hydrogen bonding with enzyme active sites (e.g., kinases or oxidoreductases). Assay design:
- Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (PDB ID: relevant structures).
- Enzyme Kinetics: Measure IC₅₀ values under varied pH (6.5–8.0) to assess protonation-dependent activity .
- SAR Studies: Compare analogs (e.g., 3-fluoro or 4-nitro substitutions) to isolate electronic vs. steric effects .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Methodological Answer:
- Meta-Analysis: Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
- Multivariate Regression: Identify confounding variables (e.g., assay type, cell line) that skew results.
- QSAR Modeling: Correlate substituent parameters (Hammett σ, logP) with activity trends to reconcile discrepancies .
Q. How can researchers validate the purity of synthesized batches when commercial standards are unavailable?
- Methodological Answer:
- Elemental Analysis (EA): Compare experimental C/H/N/O percentages with theoretical values (±0.3% tolerance).
- Chiral HPLC: Use polysaccharide columns (e.g., Chiralpak IA) to detect enantiomeric impurities .
- Melting Point Depression: A >2°C deviation from literature values indicates impurities; perform recrystallization until consistent .
Advanced Applications in Materials Science
Q. What strategies optimize this compound’s performance as a ligand in transition-metal catalysis?
- Methodological Answer:
- Coordination Studies: Titrate with metal salts (e.g., Cu(II), Pd(II)) and monitor UV-vis spectra for ligand-to-metal charge transfer bands .
- Catalytic Screening: Test Suzuki-Miyaura coupling efficiency (e.g., aryl halide scope) under aerobic vs. inert conditions .
- X-ray Crystallography: Resolve metal-ligand complexes to guide steric/electronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
